molecular formula C18H27ClN2O2 B11830947 Tert-butyl 2-(((2-chlorobenzyl)amino)methyl)piperidine-1-carboxylate

Tert-butyl 2-(((2-chlorobenzyl)amino)methyl)piperidine-1-carboxylate

Cat. No.: B11830947
M. Wt: 338.9 g/mol
InChI Key: KMSPDLUVELIJBQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(((2-chlorobenzyl)amino)methyl)piperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl ester and a 2-chlorobenzylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(((2-chlorobenzyl)amino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-chlorobenzylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(((2-chlorobenzyl)amino)methyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-(((2-chlorobenzyl)amino)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(((2-chlorobenzyl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(((2-chlorobenzyl)amino)methyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H27ClN2O2

Molecular Weight

338.9 g/mol

IUPAC Name

tert-butyl 2-[[(2-chlorophenyl)methylamino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H27ClN2O2/c1-18(2,3)23-17(22)21-11-7-6-9-15(21)13-20-12-14-8-4-5-10-16(14)19/h4-5,8,10,15,20H,6-7,9,11-13H2,1-3H3

InChI Key

KMSPDLUVELIJBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CNCC2=CC=CC=C2Cl

Origin of Product

United States

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